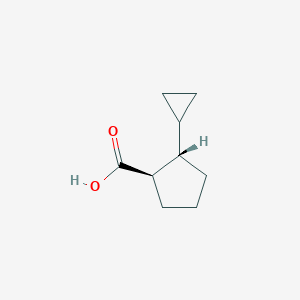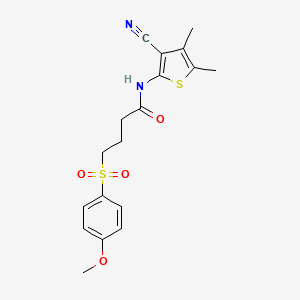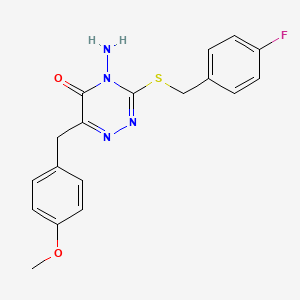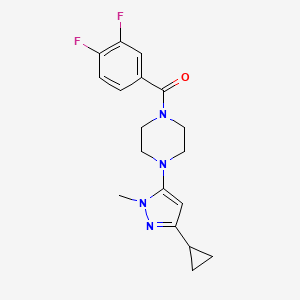
Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Retinoid Therapy in Leukemia
The role of retinoic acid, a derivative of vitamin A, is significant in the treatment of acute promyelocytic leukemia (APL). Studies have identified the retinoic acid receptor α gene's involvement in leukemia, specifically its role in differentiation therapy for APL. This therapy utilizes the ability of retinoic acid to induce differentiation of leukemic cells, leading to complete remissions in patients (Thé et al., 1990). Additionally, retinoid-induced apoptosis in leukemia cells has been observed, providing a potential therapeutic approach in the treatment of myeloid leukemia (Hsu et al., 1997).
Chemoprevention and Differentiation Therapy
Retinoids play a fundamental role in chemoprevention and differentiation therapy, especially in epithelial carcinogenesis. They are essential for maintaining epithelial differentiation and have been effective against various forms of cancer, including skin, head and neck, breast, and liver cancer. The development of new retinoids, alone or in combination with other drugs, may offer additional avenues for cancer chemoprevention and differentiation therapy (Hansen et al., 2000).
Retinoids in Cancer Therapy
Retinoids demonstrate significant antitumor effects, particularly in the treatment of adult and pediatric tumors. Clinical studies have shown that retinoids induce differentiation and/or growth inhibition in various tumor-cell lines, mediated via specific nuclear receptors. Significant clinical responses have been observed in patients with cutaneous T-cell malignancies, juvenile chronic myelogenous leukemia, and dermatologic malignancies (Smith et al., 1992).
Pediatric Onco-Hematology Applications
In pediatric oncology, retinoids have been successfully used for the treatment of acute promyelocytic leukemia (APL) and high-risk neuroblastoma. The introduction of all-trans retinoic acid (ATRA) into therapy has radically changed the management and outcome of these diseases, leading to complete remission in a high percentage of patients (Masetti et al., 2012).
Molecular Mechanisms in Leukemia
The molecular mechanisms underlying the therapeutic effect of retinoids in leukemia have been studied extensively. Chromosomal translocations involving the retinoic acid receptor alpha (RAR alpha) in APL cells suggest that these receptors play a critical role in the disease's pathology. Retinoic acid treatments in APL induce a complete remission at the molecular level, indicating its effectiveness in triggering differentiation and potentially exerting a cytotoxic effect on the leukemic clone (Lo Coco et al., 1991).
特性
IUPAC Name |
(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-3-1-2-7(8)6-4-5-6/h6-8H,1-5H2,(H,10,11)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAPAKHSMGTKOT-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2693502.png)
![N-(4-methoxyphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2693503.png)
![3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea](/img/structure/B2693504.png)

![4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2693508.png)
![2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole](/img/structure/B2693509.png)
![1-{5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2693510.png)

![3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B2693516.png)

![tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate](/img/structure/B2693518.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2693519.png)
